molecular formula C9H11BF2O3 B1591753 4,5-Difluoro-2-isopropoxyphenylboronic acid CAS No. 1072951-61-1

4,5-Difluoro-2-isopropoxyphenylboronic acid

Cat. No. B1591753
M. Wt: 215.99 g/mol
InChI Key: RTEYYHDTNPHABZ-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-isopropoxyphenylboronic acid, also known as 4,5-DiF-2-IPB, is an organoboron compound that has gained attention in recent years due to its unique properties and versatility in a range of scientific research applications. It is a derivative of the phenylboronic acid family and is an important reagent in organic synthesis. 4,5-DiF-2-IPB has been used in a variety of research areas, including drug discovery, materials science, and biochemistry.

Scientific Research Applications

Fluorescence Quenching Studies

Boronic acids, including derivatives similar to 4,5-difluoro-2-isopropoxyphenylboronic acid, have been studied for their fluorescence quenching properties. In a study by Geethanjali et al. (2015), the fluorescence quenching mechanism of boronic acid derivatives was explored, indicating their potential use in the development of fluorescent sensors and in studying biological interactions Geethanjali et al., 2015.

Covalent Organic Frameworks (COFs)

Boronic acids are pivotal in synthesizing covalent organic frameworks (COFs), as demonstrated by Côté et al. (2005). They synthesized COFs using phenyl diboronic acid, which shows that boronic acids can create materials with high thermal stability, permanent porosity, and high surface areas. These materials have applications in gas storage, separation, and catalysis Côté et al., 2005.

Catalysis

Wang et al. (2018) explored the catalytic capabilities of boronic acids in dehydrative condensation, showing that boronic acids can serve as catalysts in organic synthesis, specifically in creating amide bonds from carboxylic acids and amines. This highlights their utility in peptide synthesis and other pharmaceutical applications Wang et al., 2018.

Environmental and Chemical Sensing

Boronic acids are used in environmental and chemical sensing. For example, the synthesis and application of Ag/zeolite nanocomposites for oxidative hydroxylation of phenylboronic acid and reduction of dyes were reported by Hatamifard et al. (2016). This work illustrates the potential of boronic acid derivatives in environmental remediation and sensing applications Hatamifard et al., 2016.

Radiofluorination for PET Tracers

In the field of medicinal chemistry, boronic acids have been used in the radiofluorination of aryl- and vinylboronic acids. Mossine et al. (2015) described a copper-mediated radiofluorination method that is effective for synthesizing PET radiotracers, indicating the importance of boronic acids in developing diagnostic tools Mossine et al., 2015.

properties

IUPAC Name

(4,5-difluoro-2-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF2O3/c1-5(2)15-9-4-8(12)7(11)3-6(9)10(13)14/h3-5,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEYYHDTNPHABZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1OC(C)C)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584907
Record name {4,5-Difluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Difluoro-2-isopropoxyphenylboronic acid

CAS RN

1072951-61-1
Record name B-[4,5-Difluoro-2-(1-methylethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072951-61-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4,5-Difluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1072951-61-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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